Cas no 1799740-97-8 (bpdc-(3,3'-2NH2))

bpdc-(3,3'-2NH2) 化学的及び物理的性質
名前と識別子
-
- [1,?1'-?Biphenyl]?-?4,?4'-?dicarboxylic acid, 3,?3'-?diamino-
- YSZC841
- 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
- 2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid
- 3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- bpdc-(3,3'-2NH2)
- SCHEMBL710309
- E81778
- 3,3'-diamino-4,4'-dicarboxylic acid-1,1'-Biphenyl
- BS-51912
- 3,3 inverted exclamation mark -Diaminobiphenyl-4,4 inverted exclamation mark -dicarboxylic Acid
- 3,?3'-?Diamino-[1,?1'-?biphenyl]?-?4,?4'-?dicarboxylic Acid
- 3,3''-Diamino-[1,1''-biphenyl]-4,4''-dicarboxylic Acid
- 1799740-97-8
- CS-0142593
- [1,1'-Biphenyl]-4,4'-dicarboxylicacid,3,3'-diamino
- SY294169
-
- MDL: MFCD34179498
- インチ: 1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20)
- InChIKey: YYHRJJWMKQMOFN-UHFFFAOYSA-N
- SMILES: O([H])C(C1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])N([H])[H])=O
計算された属性
- 精确分子量: 272.07970687 g/mol
- 同位素质量: 272.07970687 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127
- 分子量: 272.26
- XLogP3: 2.3
bpdc-(3,3'-2NH2) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D274690-250mg |
3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid |
1799740-97-8 | 250mg |
$953.00 | 2023-05-18 | ||
TRC | D274690-50mg |
3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid |
1799740-97-8 | 50mg |
$207.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1194698-1g |
3,3'-Diaminobiphenyl-4,4'-dicarboxylic Acid |
1799740-97-8 | 95% | 1g |
$335 | 2023-09-03 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CML12280-1g |
bpdc-(3,3'-2NH2) |
1799740-97-8 | 97% | 1g |
¥1200 | 2023-11-21 | |
1PlusChem | 1P01LR7R-250mg |
[1,1'-Biphenyl]-4,4'-dicarboxylicacid,3,3'-diamino |
1799740-97-8 | 97% | 250mg |
$27.00 | 2024-06-18 | |
Aaron | AR01LRG3-5g |
[1,1'-Biphenyl]-4,4'-dicarboxylicacid,3,3'-diamino |
1799740-97-8 | 97% | 5g |
$424.00 | 2025-04-01 | |
Aaron | AR01LRG3-250mg |
[1,1'-Biphenyl]-4,4'-dicarboxylicacid,3,3'-diamino |
1799740-97-8 | 97% | 250mg |
$31.00 | 2025-02-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198017A-250mg |
bpdc-(3,3'-2NH2) |
1799740-97-8 | 0.97 | 250mg |
¥426.6 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198017A-5g |
bpdc-(3,3'-2NH2) |
1799740-97-8 | 0.97 | 5g |
¥5891.4 | 2024-07-23 | |
eNovation Chemicals LLC | Y1227080-5g |
3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid |
1799740-97-8 | 95% | 5g |
$480 | 2025-02-21 |
bpdc-(3,3'-2NH2) 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
bpdc-(3,3'-2NH2)に関する追加情報
Recent Advances in the Application of bpdc-(3,3'-2NH2) and Compound 1799740-97-8 in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 1799740-97-8 and the product bpdc-(3,3'-2NH2) have recently gained significant attention in chemical biology and pharmaceutical research. These molecules represent important building blocks for the development of novel therapeutic agents and diagnostic tools. This research brief synthesizes the latest findings regarding their applications, mechanisms of action, and potential clinical implications.
Recent studies have demonstrated that bpdc-(3,3'-2NH2), a functionalized biphenyl dicarboxylate derivative, serves as a crucial ligand in metal-organic frameworks (MOFs) with potential applications in drug delivery systems. The amino-functionalized structure of bpdc-(3,3'-2NH2) enhances its binding affinity to various biological targets while maintaining excellent stability under physiological conditions. Meanwhile, compound 1799740-97-8 has emerged as a promising scaffold for the development of kinase inhibitors, particularly in oncology research.
A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 1799740-97-8 exhibit potent inhibitory activity against several cancer-associated kinases, with IC50 values in the low nanomolar range. The structural flexibility of this scaffold allows for extensive modification, enabling researchers to optimize pharmacokinetic properties while maintaining target specificity. Molecular docking studies suggest that the compound interacts with the ATP-binding pocket of target kinases through a unique binding mode, potentially overcoming resistance mechanisms observed with existing inhibitors.
In parallel research, bpdc-(3,3'-2NH2) has been incorporated into novel MOF-based drug carriers that demonstrate pH-responsive release properties. A recent publication in Advanced Materials (2024) described a system where bpdc-(3,3'-2NH2)-based MOFs were loaded with chemotherapeutic agents, showing enhanced tumor accumulation and reduced systemic toxicity in murine models. The amino groups on the ligand facilitated covalent conjugation of targeting moieties, significantly improving the specificity of drug delivery to cancer cells.
The combination of these two chemical entities has opened new avenues in theranostic applications. Preliminary results from ongoing research indicate that 1799740-97-8 derivatives can serve as both therapeutic agents and imaging probes when incorporated into bpdc-(3,3'-2NH2)-based delivery systems. This dual functionality could potentially revolutionize personalized medicine approaches, allowing for real-time monitoring of drug distribution and therapeutic response.
Despite these promising developments, challenges remain in the clinical translation of these technologies. Current research efforts are focused on improving the scalability of synthesis for both compounds, optimizing their stability in biological systems, and conducting comprehensive toxicity studies. The next phase of research will likely involve human clinical trials to evaluate the safety and efficacy of these novel compounds in therapeutic applications.
In conclusion, the ongoing research on 1799740-97-8 and bpdc-(3,3'-2NH2) represents a significant advancement in chemical biology and pharmaceutical sciences. These compounds offer versatile platforms for developing next-generation therapeutics with improved specificity and reduced side effects. As research progresses, we anticipate seeing these molecules transition from laboratory curiosities to clinically relevant tools in the near future.
1799740-97-8 (bpdc-(3,3'-2NH2)) Related Products
- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)
- 1539810-47-3(3-bromoimidazo1,5-apyrazine)
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1935277-39-6(1-(1-methylcyclopropyl)methylcyclopropan-1-ol)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)

